Dipotassium 2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-6-oxido-3-oxo-2,3,4,4a,9,9a-hexahydro-1H-xanthen-9-yl)benzoate
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Overview
Description
Dipotassium2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple halogen atoms and a xanthene core. Its molecular formula is C20H2Cl4I4K2O5, and it has a molecular weight of 1065.86 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate involves several steps, starting with the preparation of the xanthene core. The xanthene core is typically synthesized through a condensation reaction between phthalic anhydride and resorcinol under acidic conditions. The resulting xanthene derivative is then subjected to halogenation reactions to introduce chlorine and iodine atoms at specific positions on the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using chlorine and iodine sources. The reaction conditions are carefully controlled to ensure the selective introduction of halogen atoms. The final step involves the formation of the dipotassium salt by reacting the halogenated xanthene derivative with potassium hydroxide.
Chemical Reactions Analysis
Types of Reactions
Dipotassium2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the xanthene core.
Substitution: Halogen atoms on the aromatic rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Dipotassium2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of dipotassium2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and xanthene core play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Disodium 3,4,5,6-tetrachloro-2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate: Similar structure but different counterions.
3,4,5,6-tetrachloro-2-(1,4,5,8-tetrabromo-6-hydroxy-3-oxoxanthen-9-yl)benzoic acid: Similar xanthene core with different halogenation pattern.
Uniqueness
Dipotassium2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate is unique due to its specific combination of chlorine and iodine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
23282-65-7 |
---|---|
Molecular Formula |
C20H8Cl4I4K2O5 |
Molecular Weight |
1055.9 g/mol |
IUPAC Name |
dipotassium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-6-oxido-3-oxo-1,2,4,4a,9,9a-hexahydroxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H10Cl4I4O5.2K/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1,4,6-7,15,19,29H,2H2,(H,31,32);;/q;2*+1/p-2 |
InChI Key |
LDCGNYROIXBCRB-UHFFFAOYSA-L |
Canonical SMILES |
C1C2C(C(C(=O)C1I)I)OC3=C(C(=C(C=C3C2C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-])I)[O-])I.[K+].[K+] |
Origin of Product |
United States |
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